1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol
Brand Name: Vulcanchem
CAS No.: 910866-32-9
VCID: VC13410275
InChI: InChI=1S/C8H5F5O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7,14H
SMILES: C1=CC(=C(C=C1F)F)C(C(F)(F)F)O
Molecular Formula: C8H5F5O
Molecular Weight: 212.12 g/mol

1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol

CAS No.: 910866-32-9

Cat. No.: VC13410275

Molecular Formula: C8H5F5O

Molecular Weight: 212.12 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol - 910866-32-9

Specification

CAS No. 910866-32-9
Molecular Formula C8H5F5O
Molecular Weight 212.12 g/mol
IUPAC Name 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol
Standard InChI InChI=1S/C8H5F5O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7,14H
Standard InChI Key QBWJVZAJXYEFOE-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)F)C(C(F)(F)F)O
Canonical SMILES C1=CC(=C(C=C1F)F)C(C(F)(F)F)O

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The compound’s systematic name is 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol, with the molecular formula C₈H₅F₅O and a molecular weight of 212.12 g/mol .

Structural Characteristics

The molecule consists of:

  • A 2,4-difluorophenyl group (aromatic ring with fluorine at positions 2 and 4).

  • A 2,2,2-trifluoroethyl alcohol moiety (-CF₃CH₂OH), which enhances acidity (pKa ≈ 12.4) compared to non-fluorinated alcohols .

Table 1: Key Identifiers

PropertyValueSource
CAS Number886371-05-7
InChIInChI=1S/C8H5F5O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H
SMILESC1=CC(=C(C=C1F)F)C(CO)(F)F
Refractive Index1.488 (estimated)

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is typically synthesized via catalytic hydrogenation or hydride reduction of its ketone precursor, 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanone (CAS: 886371-05-7) .

Reduction of Trifluoroethanone

  • Catalyst: Nickel or palladium on activated charcoal .

  • Co-catalyst: Aliphatic tertiary amines (e.g., triethylamine) .

  • Conditions: Hydrogen pressure (29–48 bar), 175°C, 80–110 minutes .

  • Yield: Quantitative under optimized conditions .

Alternative Methods

  • Grignard Reaction: Reaction of 2,4-difluorophenylmagnesium bromide with trifluoroacetaldehyde.

  • Hydrogenolysis: Using fluoral hydrate derivatives in trifluoroethanol solvent .

Table 2: Synthesis Comparison

MethodCatalystTemperature (°C)Yield (%)Source
Catalytic HydrogenationNi/TEA175>95
Grignard Reaction-2570–80

Physicochemical Properties

Physical Properties

  • Appearance: Colorless liquid .

  • Density: ~1.506 g/cm³ (analogous to 2',4'-dichloro-2,2,2-trifluoroacetophenone) .

  • Boiling Point: Estimated 229–235°C (extrapolated from chlorinated analogs) .

  • Solubility: Miscible with polar solvents (e.g., ethanol, acetone); immiscible with alkanes .

Chemical Reactivity

  • Acidity: Enhanced acidity due to -CF₃ group (pKa ≈ 12.4 vs. ~16 for ethanol) .

  • Hydrogen Bonding: Forms stable complexes with Lewis bases (e.g., THF, pyridine) .

  • Oxidation: Yields trifluoroacetic acid derivatives under strong oxidizing conditions .

Applications

Pharmaceutical Intermediate

  • Drug Synthesis: Precursor for fluorinated anesthetics (e.g., analogs of isoflurane) .

  • Enzyme Inhibition: Competitively inhibits alcohol dehydrogenase (Ki ≈ 10⁻⁴ M) .

Biochemical Research

  • Protein Stabilization: Stabilizes α-helix and β-sheet conformations in peptides at 20–30% v/v .

  • Solvent for NMR: Enhances solubility of hydrophobic peptides in aqueous mixtures .

Industrial Uses

  • Fluorous Chemistry: Acts as a co-solvent in biphasic systems for fluorocarbon synthesis .

  • Polymer Processing: Solvent for fluorinated nylons and resins .

Table 3: Application Overview

SectorUse CaseMechanismSource
PharmaceuticalsAnesthetic precursorFluorine enhances bioavailability
BiochemistryProtein structure studiesStabilizes H-bonding networks
Organic ChemistryReaction solventPolar, low dielectric medium

Comparative Analysis with Analogues

Structural Analogues

  • 1-(3-Fluorophenyl)-2,2,2-trifluoroethanol: Lower log P (2.64) due to reduced fluorine content.

  • 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol: Higher density (1.58 g/cm³) and toxicity .

Table 4: Analogue Comparison

Compoundlog PBoiling Point (°C)Key Use
1-(2,4-Difluorophenyl)-2,2,2-TFE2.94229–235Drug synthesis
1-(3-Fluorophenyl)-2,2,2-TFE2.64218–225Enzyme studies
2,2,2-Trifluoroethanol1.0774Solvent

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